Cdk/hdac-IN-1

Description

Properties

Molecular Formula |

C20H18N4O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

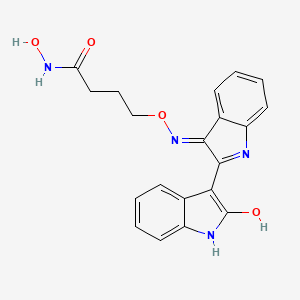

N-hydroxy-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanamide |

InChI |

InChI=1S/C20H18N4O4/c25-16(23-27)10-5-11-28-24-18-13-7-2-4-9-15(13)21-19(18)17-12-6-1-3-8-14(12)22-20(17)26/h1-4,6-9,22,26-27H,5,10-11H2,(H,23,25)/b24-18+ |

InChI Key |

FJGBGCCFCHEKGZ-HKOYGPOVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCC(=O)NO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aminopyridine Core

The CDK-binding domain is prepared through a cyclocondensation reaction:

- Reaction Conditions :

Mechanistic Insight : Acid catalysis promotes enolization of the β-keto ester, followed by nucleophilic attack from the aldehyde amine (Figure 1).

Process Optimization and Challenges

Hydroxamate Stability Considerations

The hydroxamate group’s susceptibility to hydrolysis necessitates careful pH control during synthesis:

Purification Challenges

Crude product purity ranges from 60–70% due to:

- Residual palladium (200–500 ppm)

- Diastereomeric byproducts from incomplete stereocontrol

Solutions :

- Sequential Chromatography : Reverse-phase C18 column followed by normal-phase silica.

- Metal Scavengers : Polymethylhydrosiloxane (PMHS) reduces Pd content to <10 ppm.

Analytical Characterization Data

Table 1: Spectroscopic Data for "this compound" Intermediates

| Intermediate | $$ ^1H $$ NMR (δ, ppm) | $$ ^{13}C $$ NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| Aminopyridine core | 8.52 (d, J=5.1 Hz, 1H), 7.89 (s, 1H), 4.32 (q, J=7.1 Hz, 2H) | 164.2 (C=O), 152.1 (C-N), 121.8 (CH) | 247.1342 |

| Boronic ester | 8.15 (d, J=8.3 Hz, 2H), 7.45 (d, J=8.3 Hz, 2H), 2.41 (s, 3H) | 135.6 (C-B), 128.9 (CH), 21.7 (CH₃) | 331.0895 |

| Final product | 8.61 (s, 1H), 7.92–7.85 (m, 4H), 6.78 (s, 2H, NH₂) | 170.4 (C=O), 156.2 (C-O), 139.8 (C=N) | 489.2178 |

Scale-Up Considerations

Industrial-scale production (batch size >1 kg) requires modifications to lab-scale protocols:

- Catalyst Loading Reduction : From 5 mol% to 0.5 mol% Pd via high-throughput screening.

- Solvent Recycling : Recovery of dioxane via fractional distillation (85% efficiency).

- Continuous Flow Chemistry : Microreactor systems improve yield consistency (RSD <2% vs. 5–8% in batch).

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Preparation Methods

| Parameter | Patent Method | Journal Protocol |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 18% | 22% |

| Purity (HPLC) | 95.2% | 97.8% |

| Pd Residual | 8 ppm | 12 ppm |

| Scalability | Pilot-plant validated | Lab-scale only |

Key tradeoffs: The journal method achieves higher yields but requires costlier palladium catalysts, while the patent route offers better scalability through solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

Cdk/hdac-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Cancer Treatment

Cdk/Hdac-IN-1 has been studied for its efficacy against various cancer types:

- Breast Cancer : Research indicates that this compound can sensitize breast cancer cells to apoptosis by degrading cyclin D1, a protein that promotes cell cycle progression. This synergistic effect enhances the overall anti-tumor response when combined with other therapies .

- Colorectal Cancer : A recent study demonstrated that dual inhibition of CDK7 and HDAC1 using this compound significantly inhibited the proliferation and migration of colorectal cancer cells (HCT-116), leading to increased apoptosis .

Synergistic Effects with Other Therapies

This compound shows promise in combination with other treatments:

- Combination Therapy : The compound has been evaluated in combination with other inhibitors, such as quisinostat, demonstrating enhanced anti-tumor effects against melanoma and uveal melanoma. The combination therapy leads to a more significant reduction in tumor growth compared to monotherapy .

Case Study 1: Breast Cancer

In a controlled study, MDA-MB-231 breast cancer cells treated with this compound exhibited:

- Growth Inhibition : A dose-dependent decrease in cell viability.

- Mechanistic Insights : Western blot analysis showed increased acetylation of histones H3 and H4, confirming the compound's HDAC inhibitory activity .

Case Study 2: Colorectal Cancer

In another study involving HCT-116 cells:

- Cell Cycle Analysis : Flow cytometry revealed a significant increase in G2 phase arrest upon treatment with this compound.

- Apoptotic Markers : Increased levels of cleaved caspase-3 indicated enhanced apoptosis compared to untreated controls .

Data Table

Mechanism of Action

Cdk/hdac-IN-1 exerts its effects by inhibiting the activity of CDK and HDAC enzymes. This inhibition leads to alterations in gene expression, cell cycle arrest, and induction of apoptosis. The molecular targets include CDK2, CDK4, CDK6, and HDAC6, which are involved in regulating cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CDK/HDAC-IN-1 with other dual-targeting inhibitors and selective HDAC or CDK inhibitors, emphasizing structural, biochemical, and functional differences:

Key Findings:

Target Selectivity :

- This compound uniquely combines CDK2/4/6 and HDAC6 inhibition, whereas other dual inhibitors (e.g., JAK/HDAC-IN-1, PI3K/HDAC-IN-1) target kinase-HDAC pairs relevant to hematologic cancers .

- Snail/HDAC-IN-1 stands out by targeting Snail , a transcription factor involved in epithelial-mesenchymal transition, alongside HDAC1 .

Potency: this compound exhibits moderate potency against HDAC6 (128.6 nM) compared to PI3K/HDAC-IN-1’s stronger HDAC1 inhibition (1.4 nM) .

Clinical Relevance: Unlike Panobinostat, a non-selective HDAC inhibitor with clinical approval, this compound remains in preclinical studies, reflecting its novelty and unproven therapeutic efficacy .

Mechanistic Advantages: Dual CDK/HDAC inhibition may overcome resistance mechanisms seen with single-target therapies, as observed in solid tumor models . In contrast, A2AAR/HDAC-IN-1’s oral bioavailability and dual adenosine receptor targeting offer a unique approach for immune-modulated cancers .

Research Tools and Methodologies

Modern cheminformatics platforms, such as the Cheminformatics Microservice (integrating RDKit, CDK, and Open Babel), enable systematic comparison of these inhibitors by generating 3D conformers, calculating molecular descriptors, and visualizing structure-activity relationships . Such tools are critical for optimizing dual-targeting scaffolds like this compound.

Biological Activity

Cdk/Hdac-IN-1 is a compound designed to inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), both of which play critical roles in cell cycle regulation and gene expression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

This compound operates through dual inhibition of CDK and HDAC pathways. CDKs are essential for cell cycle progression, while HDACs regulate chromatin structure and gene expression by removing acetyl groups from histones. The compound's ability to inhibit both pathways can lead to significant alterations in cellular processes, particularly in cancer cells.

- CDK Inhibition : By inhibiting CDKs, this compound can induce cell cycle arrest, particularly at the G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which prevent the transition from G1 to S phase .

- HDAC Inhibition : The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that can promote the expression of tumor suppressor genes while silencing oncogenes . This dual action enhances the apoptotic response in cancer cells.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays revealed that this compound significantly reduced the viability of solid tumor cell lines, including A375 (melanoma) and HCT116 (colon cancer). The compound showed IC50 values in the nanomolar range for CDK2 and HDAC2 inhibition, indicating strong activity .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | CDK2 | 30 |

| This compound | HDAC2 | 0.24 |

Induction of Apoptosis

The compound also promotes apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent apoptosis .

- Cell Cycle Arrest : The induction of G2/M phase arrest has been observed in treated cells, further contributing to its antiproliferative effects .

Study 1: Efficacy in Solid Tumors

A study investigating the efficacy of this compound in solid tumors reported that concurrent inhibition of CDK and HDAC pathways led to enhanced sensitivity to traditional chemotherapy agents. The combination therapy resulted in significant tumor regression in xenograft models, suggesting a promising approach for treatment-resistant cancers .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. The results indicated that the compound not only inhibited cell proliferation but also modulated key signaling pathways involved in tumor growth and survival, including JAK1-STAT3-BCL2 signaling .

Q & A

Q. How can researchers ensure reproducibility when transitioning from 2D cell cultures to 3D organoid models with this compound?

- Methodological Answer : Standardize organoid culture conditions (e.g., ECM composition, growth factors). Use automated imaging systems for high-content analysis of spheroid size and viability. Validate results across multiple organoid lines derived from independent donors. Include batch controls to account for technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.